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Introduction
Tifurac sodium, scientifically known as lifitegrast, is a novel small molecule antagonist of the

lymphocyte function-associated antigen-1 (LFA-1). It is formulated as a 5% ophthalmic solution

for the treatment of signs and symptoms of dry eye disease (DED). Lifitegrast operates by

inhibiting the interaction between LFA-1 on T-cells and its ligand, the intercellular adhesion

molecule-1 (ICAM-1), on the ocular surface. This action impedes T-cell activation, recruitment,

and the subsequent inflammatory cascade implicated in the pathogenesis of DED. The sodium

salt of lifitegrast is utilized due to its high solubility in aqueous solutions, making it suitable for

topical ophthalmic administration.[1] Animal studies in species such as rabbits and dogs have

been crucial in elucidating the pharmacokinetic, pharmacodynamic, and toxicological profile of

lifitegrast.

Data Presentation
Table 1: Pharmacokinetic Parameters of Lifitegrast in
Rabbits Following Topical Ocular Administration
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Tissue
Cmax (ng/g or
ng/mL)

Tmax (hours)
AUC0–8 (ng·h/g or
ng·h/mL)

Anterior Segment

Conjunctiva

(palpebral)
5190–14200 ~0.25–1 Highest exposure

Conjunctiva (bulbar) 5190–14200 ~0.25–1 High exposure

Cornea 5190–14200 ~0.25–1 High exposure

Anterior Sclera 5190–14200 ~0.25–1 High exposure

Aqueous Humor
Lower than

conjunctiva/cornea
~0.25–1 Moderate exposure

Iris-Ciliary Body
Lower than

conjunctiva/cornea
~0.25–1 Moderate exposure

Posterior Segment

Posterior Sclera up to 826 ~0.25–1 Low exposure

Lens 0–36.0 ~0.25–1
Very low/non-

detectable

Optic Nerve 0–36.0 ~0.25–1
Very low/non-

detectable

Retina 0–36.0 ~0.25–1
Very low/non-

detectable

Vitreous Humor 0–36.0 ~0.25–1
Very low/non-

detectable

Systemic

Plasma <18 ~0.25–1 Low exposure

Data compiled from studies involving female pigmented rabbits receiving topical ocular doses

of lifitegrast 5% solution.
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Table 2: Toxicology of Lifitegrast in Animal Studies

Species
Study
Duration

Route of
Administrat
ion

Dose/Conce
ntration

Key
Findings

NOAEL (No-
Observed-
Adverse-
Effect-
Level)

Rabbits &

Dogs

Up to 39

weeks

Topical

Ocular

Up to 5%

(3x/day)

Mild,

transient

ocular

irritation

(blinking,

squinting).

Myofiber

regeneration

of the tongue

in rabbits

(dose-

dependent,

reversible).

Minimal

granulomatou

s

inflammation

of the tongue

in dogs.

5% (5.25

mg/eye/day)

for ocular

findings.

Rats Not specified Intravenous
Up to 30

mg/kg/day

No effect on

fertility and

reproductive

performance.

Not specified

NOAEL established for ocular findings in both rabbits and dogs was the highest dose

evaluated.[2]
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Pharmacokinetic Study in Pigmented Rabbits
Objective: To assess the ocular distribution and pharmacokinetics of two different formulations

of 5% lifitegrast ophthalmic solution following repeated topical administration.

Animal Model:

Species: Pigmented rabbits

Sex: Female

Number of Animals: 25 per formulation group

Drug Formulation and Administration:

Drug: Lifitegrast 5% ophthalmic solution (Formulation #1 or Formulation #2)

Dose: 1.75 mg/eye/dose

Route: Topical ocular instillation

Dosing Regimen: Twice daily for 4 days, followed by a single dose on day 5.

Sample Collection:

On day 5, animals were euthanized at various time points post-final dose (0.25, 0.5, 1, 3,

and 8 hours).

Blood and various ocular tissues (conjunctiva, cornea, sclera, aqueous humor, iris-ciliary

body, lens, vitreous humor, retina, and optic nerve) were collected from 5 animals per

formulation at each time point.

Analytical Method:

Lifitegrast concentrations in plasma and tissue homogenates were determined using liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Analysis:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Non-compartmental analysis was used to determine the maximum concentration (Cmax),

time to maximum concentration (Tmax), and the area under the concentration-time curve

from 0 to 8 hours (AUC0–8).

Mass Balance and Excretion Study in Beagle Dogs
Objective: To investigate the mass balance and routes of excretion of lifitegrast.

Animal Model:

Species: Beagle dogs

Sex: Male and female

Number of Animals: 10 for intravenous dose, 8 for ocular dose.

Drug Formulation and Administration:

Drug:14C-radiolabeled lifitegrast

Dose:

Intravenous: 3 mg (262 µCi/animal)

Topical Ocular: 3 mg (30 µCi/eye)

Route: Single intravenous or topical ocular administration.

Dosing Regimen: A washout period of approximately 8 weeks was allowed between the

intravenous and ocular doses for the same animals.

Sample Collection:

Blood, urine, and feces were collected at predetermined intervals.

Cage rinse and wipes were also collected to account for all excreted radioactivity.

Analytical Method:
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Radioactivity in samples was measured using liquid scintillation counting.

Analysis:

The total recovery of radioactivity was calculated to determine the mass balance.

The proportion of radioactivity excreted via urine and feces was determined to identify the

primary routes of elimination. The analysis also determined that the excreted radioactivity

was primarily unchanged lifitegrast.[3]

Mandatory Visualizations
Mechanism of Action of Lifitegrast
Caption: Mechanism of action of Lifitegrast in inhibiting T-cell mediated inflammation.

Experimental Workflow for Rabbit Pharmacokinetic
Study
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Caption: Workflow of the pharmacokinetic study of Lifitegrast in rabbits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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